molecular formula C30H40O7 B13449588 Ganoderenic acid G

Ganoderenic acid G

Cat. No.: B13449588
M. Wt: 512.6 g/mol
InChI Key: GFKYVWHGNWCEQF-KWOIKPTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderenic acid G is a bio-active sterol isolated from the medicinal mushroom Ganoderma lucidum . This compound belongs to the class of triterpenoids, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of ganoderenic acid G involves the mevalonate pathway, which is a crucial metabolic route for the production of triterpenoids in Ganoderma lucidum . Genetic engineering techniques have been employed to enhance the production of ganoderenic acids by expressing specific cytochrome P450 genes in Saccharomyces cerevisiae . This method allows for the efficient production of this compound by modifying lanosterol to its desired form.

Industrial Production Methods: Industrial production of this compound typically involves submerged fermentation of Ganoderma lucidum. This method is preferred due to its ability to produce high yields of bioactive compounds under controlled conditions . The fermentation process is optimized by adjusting the growth media and nutrient substrates to enhance the production of ganoderenic acids.

Chemical Reactions Analysis

Types of Reactions: Ganoderenic acid G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the triterpenoid structure .

Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Chemistry: In chemistry, ganoderenic acid G is used as a precursor for synthesizing novel triterpenoid derivatives with improved pharmacological properties .

Biology: In biological research, this compound is investigated for its role in modulating cellular processes and signaling pathways. It has shown potential in regulating immune responses and inhibiting tumor growth .

Medicine: this compound is of significant interest in medicine due to its anti-inflammatory, antioxidant, and hepatoprotective properties. It has been studied for its potential to treat liver diseases, cancer, and other chronic conditions .

Industry: In the industrial sector, this compound is used in the development of health supplements and functional foods. Its bioactive properties make it a valuable ingredient in products aimed at promoting overall health and well-being .

Comparison with Similar Compounds

  • Ganoderenic acid A
  • Ganoderenic acid D
  • Ganoderenic acid K
  • Ganoderic acid C6
  • Ganoderic acid G

Properties

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

(Z)-6-[(10S,13R,14R,15S)-15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid

InChI

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21,23,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16?,18?,21?,23-,28-,29+,30-/m0/s1

InChI Key

GFKYVWHGNWCEQF-KWOIKPTFSA-N

Isomeric SMILES

CC(CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O

Origin of Product

United States

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